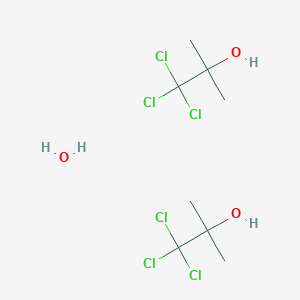

Chlorobutanol Hemihydrate

Description

Chlorobutanol, or chlorbutol, is an alcohol-based preservative with no surfactant activity. It also elicits sedative-hypnotic and weak local anesthetic actions in addition to antibacterial and antifungal properties. Similar in nature to chloral hydrate, it is formed by the simple nucleophilic addition of chloroform and acetone. As a long-term stabilizer of multi-ingredient preparations, chlorobutanol is normally used at a concentration of 0.5%. At this concentration, it also conserves its antimicrobial activity. Due to the long terminal half-life of 37 days, the use of chlorobutanol as a sedative is limited because of the considerable accumulation which will occur following multiple dosing. Chlorobutanol is a common detergent preservative in eye drops and other ophthalmic therapeutic formulations.

CHLOROBUTANOL is a small molecule drug with a maximum clinical trial phase of IV and is indicated for nausea.

A colorless to white crystalline compound with a camphoraceous odor and taste. It is a widely used preservative in various pharmaceutical solutions, especially injectables. Also, it is an active ingredient in certain oral sedatives and topical anesthetics.

See also: Chlorobutanol Hemihydrate (active moiety of).

Properties

IUPAC Name |

1,1,1-trichloro-2-methylpropan-2-ol;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H7Cl3O.H2O/c2*1-3(2,8)4(5,6)7;/h2*8H,1-2H3;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRWLCXJYIMRJIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(Cl)(Cl)Cl)O.CC(C)(C(Cl)(Cl)Cl)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Cl6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022235 | |

| Record name | 1,1,1-Trichloro-2-methyl-2-propanol (hydrate) (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; [Sigma-Aldrich MSDS] | |

| Record name | Chlorobutanol hemihydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19155 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6001-64-5 | |

| Record name | Chlorobutanol hemihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006001645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,1-Trichloro-2-methyl-2-propanol (hydrate) (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propanol, 1,1,1-trichloro-2-methyl-, hydrate (2:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.668 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROBUTANOL HEMIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X4P6271OX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Chlorobutanol Hemihydrate for Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorobutanol Hemihydrate is a versatile organic compound widely utilized in the pharmaceutical industry as a preservative in a variety of formulations, including injectable, ophthalmic, and cosmetic products.[1][2] Its bacteriostatic and fungistatic properties make it an effective agent for preventing microbial contamination and ensuring product integrity.[2][3] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering valuable data and experimental insights for researchers, scientists, and drug development professionals.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the tables below, providing a consolidated resource for formulation development and stability assessment.

Table 1: General and Physical Properties of this compound

| Property | Value | References |

| Chemical Name | 1,1,1-Trichloro-2-methyl-2-propanol hemihydrate | [1] |

| Synonyms | Chlorbutol, Chloretone | [1][4] |

| Molecular Formula | C₄H₇Cl₃O · ½H₂O | [1] |

| Molecular Weight | 186.47 g/mol | [1] |

| Appearance | Colorless or white crystals, or a white crystalline powder with a characteristic camphoraceous odor. It readily sublimes. | [1][5] |

| Melting Point | Approximately 76-78 °C | [6][7][8] |

| Boiling Point | 167 °C (for the anhydrous form) | [6][7] |

| pKa | 12.87 (Predicted) | [9][10] |

Table 2: Solubility Profile of this compound

| Solvent | Solubility | References |

| Water | Slightly soluble (1 in 125) | [1][11] |

| Alcohol (Ethanol) | Freely soluble (1 in 1) | [1][11] |

| Glycerol | Soluble (1 in 10) | [1][11] |

| Chloroform | Freely soluble | [1] |

| Ether | Freely soluble | [1] |

| Volatile Oils | Freely soluble | [1] |

Table 3: Stability of this compound in Aqueous Solution

| pH | Half-life at 25°C | Reference |

| 3 | 90 years | [1][12] |

| 7.5 | 0.23 years (approximately 3 months) | [1][7][12] |

The degradation of chlorobutanol in aqueous solutions is catalyzed by hydroxide ions, with stability significantly decreasing as the pH increases.[1][7][12] The overall rate equation for its degradation is: Rate = k₁[chlorobutanol] + k₂[chlorobutanol][OH⁻] [1][12]

Experimental Protocols

Detailed methodologies for key experiments as described in the European Pharmacopoeia are provided below.

Assay (Argentometric Titration)

This method determines the purity of this compound.

Methodology:

-

Sample Preparation: Accurately weigh approximately 0.100 g of this compound and dissolve it in 20 ml of ethanol (96%).

-

Hydrolysis: Add 10 ml of dilute sodium hydroxide solution, heat the mixture in a water bath for 5 minutes, and then cool.

-

Acidification and Precipitation: Add 20 ml of dilute nitric acid, followed by 25.0 ml of 0.1 M silver nitrate and 2 ml of dibutyl phthalate. Shake the mixture vigorously.

-

Titration: Add 2 ml of ferric ammonium sulfate solution R2 and titrate with 0.1 M ammonium thiocyanate until an orange color is obtained.

-

Calculation: 1 ml of 0.1 M silver nitrate is equivalent to 5.92 mg of C₄H₇Cl₃O.[6][8]

Determination of Water Content (Karl Fischer Titration)

This protocol is for quantifying the water content in this compound.

Methodology:

-

Apparatus: Use a Karl Fischer titrator.

-

Sample Preparation: Accurately weigh 0.300 g of the substance.

-

Titration: Titrate with the Karl Fischer reagent. The water content should be between 4.5% and 5.5%.[6]

Identification Tests

A series of tests to confirm the identity of this compound.

Test A (Pyridine Reaction):

-

Add about 20 mg of the substance to a mixture of 1 ml of pyridine and 2 ml of strong sodium hydroxide solution.

-

Heat in a water bath and shake.

Test B (Reaction with Ammoniacal Silver Nitrate):

-

Add about 20 mg of the substance to 5 ml of ammoniacal silver nitrate solution.

-

Warm the mixture slightly. A black precipitate will form.[6][8]

Test C (Iodoform Test):

-

To about 20 mg of the substance, add 3 ml of 1 M sodium hydroxide and shake to dissolve.

-

Add 5 ml of water and then slowly add 2 ml of iodinated potassium iodide solution. A yellowish precipitate will form.[6][8]

Visualizations

Synthesis of this compound

The synthesis of Chlorobutanol involves the nucleophilic addition of chloroform to acetone in the presence of a strong base like potassium hydroxide.

Caption: Workflow for the synthesis of this compound.

Analytical Workflow for Quality Control

A typical workflow for the quality control analysis of this compound based on pharmacopeial methods.

Caption: Quality control analytical workflow for this compound.

Conclusion

This technical guide provides essential physicochemical data and detailed experimental protocols for this compound, serving as a critical resource for its application in pharmaceutical research and development. The compiled information on its properties, stability, and analytical methods will aid in the formulation of safe, stable, and effective drug products. The provided visualizations of the synthesis and analytical workflows offer a clear and concise understanding of the key processes involved with this important pharmaceutical excipient.

References

- 1. The kinetics of degradation of chlorobutanol. | Semantic Scholar [semanticscholar.org]

- 2. The kinetics of degradation of chlorobutanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ema.europa.eu [ema.europa.eu]

- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 5. drugfuture.com [drugfuture.com]

- 6. phexcom.com [phexcom.com]

- 7. This compound BP Ph Eur USP NF JP EP Grade Manufacturers [anmol.org]

- 8. Chlorobutanol CAS#: 57-15-8 [m.chemicalbook.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. athenstaedt.de [athenstaedt.de]

- 11. researchgate.net [researchgate.net]

- 12. zenodo.org [zenodo.org]

An In-depth Technical Guide to the Core Mechanism of Action of Chlorobutanol Hemihydrate Against Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorobutanol hemihydrate is a well-established preservative and antimicrobial agent utilized in a variety of pharmaceutical and cosmetic formulations.[1][2] Its efficacy against a broad spectrum of microorganisms, including both Gram-positive and Gram-negative bacteria, has made it a valuable component in preventing microbial contamination.[2] This technical guide provides an in-depth exploration of the core mechanism of action of this compound against Gram-negative bacteria, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying biological processes.

Core Mechanism of Action: Disruption of the Bacterial Cell Envelope

The primary antimicrobial activity of this compound against Gram-negative bacteria stems from its ability to disrupt the structural integrity of the bacterial cell envelope.[1] As a detergent-like molecule, chlorobutanol intercalates into the lipid bilayer of the cell membrane, leading to a cascade of events that culminate in cell death.[1]

This process can be visualized as a multi-step assault on the bacterial defenses:

-

Outer Membrane Permeabilization: The initial interaction occurs at the outer membrane, a unique feature of Gram-negative bacteria rich in lipopolysaccharide (LPS). While direct studies on chlorobutanol's interaction with LPS are limited, its chemical nature suggests an ability to disrupt the hydrophobic interactions within the lipid A portion of the LPS, creating transient pores.

-

Inner Membrane Disruption: Following penetration of the outer membrane, chlorobutanol targets the inner cytoplasmic membrane. Its insertion into the phospholipid bilayer disrupts the ordered lipid structure, leading to a significant increase in membrane fluidity and permeability.[1]

-

Loss of Cellular Homeostasis and Lysis: The compromised integrity of the inner membrane results in the leakage of essential intracellular components, such as ions, metabolites, and ATP. This uncontrolled efflux disrupts the proton motive force, collapses the electrochemical gradient, and ultimately leads to cell lysis and death.[1]

Figure 1: Proposed mechanism of this compound-induced cell lysis in Gram-negative bacteria.

Secondary and Hypothesized Mechanisms of Action

While membrane disruption is the primary mechanism, the broad-spectrum activity of chlorobutanol suggests the potential for secondary targets within the bacterial cell. It is important to note that direct experimental evidence for the following mechanisms is currently limited in the scientific literature.

Interaction with Bacterial Proteins

Many antimicrobial agents exert their effects by inhibiting essential bacterial enzymes or disrupting protein function. It is plausible that chlorobutanol, upon entering the cytoplasm, could interact with and denature key proteins involved in metabolism, cell division, or other vital processes.

Figure 2: Experimental workflow to investigate chlorobutanol's interaction with bacterial proteins.

Interaction with Bacterial DNA

Some antimicrobial compounds can bind to bacterial DNA, interfering with replication and transcription. While there is no direct evidence of chlorobutanol binding to bacterial DNA, this remains a potential secondary mechanism of action.

Disruption of Signaling Pathways

The intricate signaling networks of bacteria, such as two-component systems and quorum sensing, regulate a wide array of functions, including virulence and stress responses. It is conceivable that the membrane-disrupting effects of chlorobutanol could indirectly perturb these signaling cascades by affecting the function of membrane-bound sensor kinases.

Figure 3: Potential disruption of a two-component signaling pathway by chlorobutanol.

Quantitative Data: Antimicrobial Efficacy

The antimicrobial activity of this compound against Gram-negative bacteria is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents visible growth of a microorganism.

| Gram-Negative Bacterium | ATCC Strain | Minimum Inhibitory Concentration (MIC) | Reference(s) |

| Escherichia coli | 25922 | 1250 µg/mL | [2] |

| Pseudomonas aeruginosa | 9027 | 1250 µg/mL | [2] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standardized method for determining the MIC of this compound against Gram-negative bacteria.

Materials:

-

This compound

-

Appropriate solvent (e.g., sterile deionized water, ethanol)

-

Mueller-Hinton Broth (MHB)

-

Gram-negative bacterial strain (e.g., E. coli ATCC 25922)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Sterile tubes, pipettes, and tips

-

Incubator (37°C)

Procedure:

-

Preparation of Chlorobutanol Stock Solution:

-

Accurately weigh this compound and dissolve it in a suitable solvent to create a high-concentration stock solution.

-

Sterilize the stock solution by filtration through a 0.22 µm filter.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or MHB.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the adjusted suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of sterile MHB to all wells of a 96-well plate.

-

Add 100 µL of the chlorobutanol stock solution to the first well of each row to be tested.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last well.

-

-

Inoculation:

-

Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL per well.

-

Include a positive control (MHB with inoculum, no chlorobutanol) and a negative control (MHB only).

-

-

Incubation:

-

Cover the plate and incubate at 37°C for 18-24 hours.

-

-

Interpretation of Results:

-

The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria.

-

Assessment of Bacterial Membrane Permeability

This protocol describes a fluorescence-based assay to measure the disruption of the bacterial cell membrane integrity following exposure to this compound.

Materials:

-

Gram-negative bacterial culture

-

This compound

-

Phosphate-buffered saline (PBS)

-

Propidium iodide (PI) stock solution (e.g., 1 mg/mL in water)

-

Fluorometer or fluorescence microplate reader

-

Black, clear-bottom 96-well plates

-

Centrifuge

Procedure:

-

Bacterial Preparation:

-

Grow the Gram-negative bacteria in a suitable broth to the mid-logarithmic phase.

-

Harvest the cells by centrifugation.

-

Wash the bacterial pellet twice with sterile PBS.

-

Resuspend the cells in PBS to a specific optical density (e.g., OD₆₀₀ of 0.5).

-

-

Assay Setup:

-

In a black, clear-bottom 96-well plate, add the bacterial suspension to the wells.

-

Add varying concentrations of this compound to the wells. Include a positive control (e.g., a known membrane-disrupting agent like polymyxin B) and a negative control (PBS only).

-

Add propidium iodide to all wells to a final concentration of, for example, 10 µg/mL. PI is a fluorescent dye that can only enter cells with compromised membranes and intercalate with DNA, leading to a significant increase in fluorescence.

-

-

Fluorescence Measurement:

-

Immediately measure the fluorescence at an excitation wavelength of ~535 nm and an emission wavelength of ~617 nm.

-

Continue to measure the fluorescence at regular intervals (e.g., every 5-10 minutes) for a desired period (e.g., 60-120 minutes) at a constant temperature.

-

-

Data Analysis:

-

Plot the fluorescence intensity over time for each concentration of chlorobutanol.

-

An increase in fluorescence compared to the negative control indicates membrane permeabilization.

-

The rate and extent of the fluorescence increase will be proportional to the degree of membrane damage.

-

Conclusion and Future Directions

The primary mechanism of action of this compound against Gram-negative bacteria is the disruption of the cell membrane, leading to increased permeability and eventual cell lysis. While this is the core and well-supported mechanism, the potential for interactions with intracellular targets such as proteins and DNA, as well as the disruption of key signaling pathways, cannot be entirely ruled out and warrants further investigation.

Future research should focus on:

-

Elucidating the specific molecular interactions between chlorobutanol and the components of the Gram-negative outer membrane, particularly lipopolysaccharide.

-

Utilizing proteomic and genomic approaches to identify potential intracellular protein and DNA targets of chlorobutanol.

-

Investigating the impact of sub-lethal concentrations of chlorobutanol on bacterial signaling pathways, such as two-component systems and quorum sensing, to understand if it possesses anti-virulence properties.

A more comprehensive understanding of the multifaceted antimicrobial activity of this compound will be invaluable for its continued and optimized use in pharmaceutical and other applications, and may provide insights for the development of novel antimicrobial agents.

References

An In-depth Technical Guide to the Antimicrobial Spectrum of Chlorobutanol Hemihydrate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antimicrobial spectrum of chlorobutanol hemihydrate in aqueous solutions. It is designed to be a valuable resource for professionals in research, science, and drug development, offering detailed data, experimental protocols, and visualizations to support formulation and development activities.

Introduction to this compound

This compound is a versatile organic compound utilized in the pharmaceutical and cosmetic industries as a preservative due to its antimicrobial properties.[1][2] Chemically known as 1,1,1-trichloro-2-methyl-2-propanol hemihydrate, it functions as a bacteriostatic and fungistatic agent.[2][3][4] Its primary role in aqueous solutions is to inhibit the growth of a broad spectrum of microorganisms, thereby preserving the integrity and safety of formulations.[1] Chlorobutanol is particularly common in ophthalmic preparations, injectables, and oral formulations.[5][6][7]

Antimicrobial Spectrum and Efficacy

This compound exhibits a broad spectrum of activity against Gram-positive and Gram-negative bacteria, as well as some fungi and fungal spores.[1][8] Its effectiveness is, however, influenced by several factors, including pH, temperature, and the presence of other excipients. The antimicrobial activity is notably reduced at a pH above 5.5.[3][4][5]

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against various microorganisms as reported in the literature. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

| Microorganism | Type | Minimum Inhibitory Concentration (MIC) |

| Escherichia coli (ATCC 25922) | Gram-negative Bacteria | 1250 µg/mL[8][9][10] |

| Staphylococcus aureus (ATCC 25923) | Gram-positive Bacteria | 1250 µg/mL[8][9][10] |

| Pseudomonas aeruginosa | Gram-negative Bacteria | 1250 µg/mL[8][9][10] |

| Candida albicans | Fungus (Yeast) | 2500 µg/mL[8][9][10] |

| Aspergillus niger | Fungus (Mold) | 2500 µg/mL[8][9][10] |

Mechanism of Action

The primary antimicrobial mechanism of chlorobutanol involves the disruption of the microbial cell membrane.[6][11][12] Acting as a detergent, it alters the lipid structure of the cell membrane, leading to increased permeability and subsequent cell lysis.[11] This non-specific mode of action contributes to its broad spectrum of activity.

Figure 1: Simplified mechanism of action of chlorobutanol.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound can be determined using a liquid-based macro-dilution or micro-dilution method.[9] The following is a generalized protocol.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific microorganism.

Materials:

-

This compound

-

Sterile test tubes or 96-well microtiter plates

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)

-

Log-phase cultures of test microorganisms

-

Sterile saline or broth for dilutions

-

Incubator

Procedure:

-

Preparation of Chlorobutanol Stock Solution: Prepare a stock solution of this compound in a suitable solvent and sterilize by filtration.

-

Serial Dilutions: Perform a series of two-fold dilutions of the chlorobutanol stock solution in the sterile broth medium in the test tubes or microtiter plate wells.

-

Inoculation: Inoculate each tube or well with a standardized suspension of the test microorganism to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Controls: Include a positive control (broth with inoculum, no chlorobutanol) and a negative control (broth only).

-

Incubation: Incubate the tubes or plates at an appropriate temperature (e.g., 37°C for most bacteria, 25-30°C for fungi) for 18-24 hours (for bacteria) or 48-72 hours (for fungi).

-

Observation: After incubation, visually inspect the tubes or wells for turbidity. The MIC is the lowest concentration of chlorobutanol in which there is no visible growth.

Figure 2: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Preservative Efficacy Testing (PET)

Preservative Efficacy Testing (PET), also known as the Antimicrobial Effectiveness Test, is crucial for evaluating the performance of a preservative in a final product formulation. The methodologies are detailed in pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).[13][14]

Objective: To assess the effectiveness of the preservative system in a pharmaceutical product by challenging it with a standardized inoculum of microorganisms.

Standard Test Organisms (as per USP <51>):

-

Staphylococcus aureus (ATCC 6538)

-

Pseudomonas aeruginosa (ATCC 9027)

-

Escherichia coli (ATCC 8739)

-

Candida albicans (ATCC 10231)

-

Aspergillus brasiliensis (ATCC 16404)

Procedure:

-

Product Preparation: The test is conducted on the final, packaged product.

-

Inoculum Preparation: Prepare standardized suspensions of each test organism.

-

Inoculation: Inoculate separate containers of the product with each of the test microorganisms to achieve a final concentration of between 10^5 and 10^6 CFU/mL. The volume of the inoculum should not exceed 1% of the product volume.

-

Incubation: Incubate the inoculated containers at 20-25°C for 28 days.

-

Sampling and Enumeration: At specified intervals (e.g., 7, 14, and 28 days), withdraw a sample from each container and determine the number of viable microorganisms using a plate count method.

-

Evaluation: Compare the microbial counts at each interval to the initial inoculum level. The acceptance criteria for preservative effectiveness vary depending on the product category as defined in the respective pharmacopeia.

Figure 3: General workflow for Preservative Efficacy Testing (PET).

Factors Influencing Antimicrobial Activity

The efficacy of this compound in aqueous solutions is not absolute and can be influenced by various factors:

-

pH: The antimicrobial activity of chlorobutanol is significantly reduced at a pH above 5.5.[3][4][5] It is most stable at an acidic pH; for instance, at pH 3, its half-life at 25°C is approximately 90 years, which decreases to about 3 months at pH 7.5.[15]

-

Temperature: Chlorobutanol is volatile and can sublime.[1][5] Elevated temperatures can lead to its degradation and loss from the solution, particularly during processes like autoclaving.[5][15]

-

Interactions with Other Components: The antimicrobial activity of chlorobutanol can be diminished by interactions with other excipients. For example, polysorbate 80 and carboxymethylcellulose can reduce its effectiveness through sorption or complex formation.[5]

-

Packaging Materials: Chlorobutanol is incompatible with certain packaging materials. It can be absorbed by plastic vials, polyethylene containers, and rubber stoppers, leading to a loss of preservative concentration in the solution.[4][5]

-

Synergistic Effects: The antimicrobial activity of chlorobutanol can be enhanced when used in combination with other preservatives, such as phenylethanol.[5]

Conclusion

This compound is an effective antimicrobial preservative with a broad spectrum of activity against bacteria and fungi. Its utility in aqueous pharmaceutical and cosmetic formulations is well-established. However, for its optimal use, formulation scientists must carefully consider the various factors that can influence its efficacy, including pH, temperature, and interactions with other formulation components and packaging materials. The experimental protocols outlined in this guide provide a framework for evaluating its antimicrobial performance in specific applications.

References

- 1. Chlorobutanol | BHM Chemicals [bhm-chemicals.com]

- 2. Synthesis, Physicochemical Characterization and Study of the Antimicrobial Activity of Chlorobutanol [dspace.ummto.dz]

- 3. cphi-online.com [cphi-online.com]

- 4. This compound — Jiangxi Alpha Hi-tech Pharmaceutical CO., Ltd. [en.alphahi-tech.com]

- 5. phexcom.com [phexcom.com]

- 6. Balancing antimicrobial efficacy and toxicity of currently available topical ophthalmic preservatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. zenodo.org [zenodo.org]

- 10. dspace.ummto.dz [dspace.ummto.dz]

- 11. go.drugbank.com [go.drugbank.com]

- 12. medscape.com [medscape.com]

- 13. jommid.pasteur.ac.ir [jommid.pasteur.ac.ir]

- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility of Chlorobutanol Hemihydrate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility of chlorobutanol hemihydrate in a variety of organic solvents. This information is critical for the formulation development, manufacturing, and analytical testing of pharmaceutical products containing this widely used preservative.

Quantitative Solubility Data

The solubility of this compound in organic solvents is a key parameter for its effective use in non-aqueous and partially aqueous formulations. The following tables summarize the available quantitative and semi-quantitative solubility data.

Table 1: Semi-Quantitative and Qualitative Solubility of this compound

| Solvent | Solubility Description | Interpretation |

| Ethanol (96%) | Very Soluble[1][2][3][4] | High concentration solutions can be prepared. |

| Ethanol (95%) | 1 in 1[5] | Approximately 1 gram dissolves in 1 mL of the solvent. |

| Alcohol | Soluble in 0.6 parts[6] | Approximately 1 gram dissolves in 0.6 mL of the solvent. |

| Methanol | Very Soluble[7] | Similar to ethanol, high solubility is expected. |

| Chloroform | Freely Soluble[6][8] | Readily dissolves in this solvent. |

| Ether | Very Soluble[6][8] | High affinity for this solvent. |

| Acetone | Soluble[9][10][11] | Good solubility for various applications. |

| Glycerol (85%) | Soluble[1][2][3][4] | Forms solutions at useful concentrations. |

| Glycerol | 1 in 10[5][6] | Approximately 1 gram dissolves in 10 mL of the solvent. |

| Volatile Oils | Soluble[8] | Can be incorporated into oil-based formulations. |

Table 2: Specific Quantitative Solubility of this compound

| Solvent | Temperature (°C) | Solubility |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 mg/mL[12] |

It is important to note that solubility can be temperature-dependent. The data presented here are generally at room temperature unless otherwise specified. For precise formulation work, it is highly recommended to determine the solubility at the specific temperatures relevant to the manufacturing and storage conditions of the final product.

Experimental Protocols for Solubility Determination

A standardized and robust method for determining the equilibrium solubility of a substance is crucial for accurate and reproducible results. The most widely accepted method is the saturation shake-flask method .

Principle of the Saturation Shake-Flask Method

The saturation shake-flask method involves adding an excess amount of the solid drug (this compound) to a specific solvent in a sealed container. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium, where the rate of dissolution equals the rate of precipitation. Once equilibrium is achieved, the undissolved solid is separated from the saturated solution, and the concentration of the dissolved solute in the clear supernatant is determined using a validated analytical method.

Detailed Experimental Methodology

Materials and Equipment:

-

This compound (of known purity)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks, pipettes, and other calibrated glassware

-

Thermostatically controlled shaker or water bath

-

Centrifuge or filtration apparatus with appropriate solvent-resistant filters (e.g., PTFE)

-

Validated analytical instrument for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)

Procedure:

-

Preparation of the Test System:

-

Add an excess amount of this compound to a series of flasks or vials, each containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

-

Equilibration:

-

Seal the flasks to prevent solvent evaporation.

-

Place the flasks in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples at a constant rate for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

-

Phase Separation:

-

After the equilibration period, allow the samples to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant. To ensure no undissolved particles are transferred, centrifugation or filtration is required.

-

Centrifugation: Centrifuge the sample at a high speed to pellet the undissolved solid.

-

Filtration: Filter the sample through a solvent-compatible filter (e.g., 0.45 µm PTFE syringe filter). It is important to pre-saturate the filter with the solution to avoid loss of the drug due to adsorption onto the filter material.

-

-

-

Sample Analysis:

-

Accurately dilute the clear supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method.

-

Analytical Methods for Quantification

Several analytical techniques can be employed to determine the concentration of this compound in the saturated solvent. The choice of method depends on the solvent, the required sensitivity, and the available instrumentation.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a common and reliable technique for the quantification of chlorobutanol.

-

Gas Chromatography (GC): GC is another suitable method, particularly given the volatile nature of chlorobutanol.

-

Titrimetric Methods: An assay based on the hydrolysis of the trichloromethyl group to release chloride ions, followed by argentometric titration, can be used. This method is often described in pharmacopeias for the assay of the pure substance.

Visualizing Experimental and Logical Workflows

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the saturation shake-flask method.

Factors Influencing Solubility

The solubility of this compound is governed by several physicochemical properties of both the solute and the solvent. The following diagram illustrates the logical relationship between these factors.

References

- 1. This compound BP Ph Eur USP NF JP EP Grade Manufacturers [anmol.org]

- 2. drugfuture.com [drugfuture.com]

- 3. Specifications, Uses, SDS of this compound Manufacturers [kingofchemicals.com]

- 4. nhathuocngocanh.com [nhathuocngocanh.com]

- 5. phexcom.com [phexcom.com]

- 6. athenstaedt.de [athenstaedt.de]

- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 8. :: Technodrugs & Intermediates :: [technodrugs.com]

- 9. chembk.com [chembk.com]

- 10. Chlorobutanol | C4H7Cl3O | CID 5977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Chlorobutanol - Wikipedia [en.wikipedia.org]

- 12. file.medchemexpress.com [file.medchemexpress.com]

The Thermal Stability of Chlorobutanol Hemihydrate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chlorobutanol hemihydrate, a widely utilized preservative in pharmaceutical formulations, particularly in ophthalmic and injectable preparations, exhibits a complex thermal degradation profile that is critical to understand for ensuring drug product stability, efficacy, and safety. This technical guide provides an in-depth analysis of the thermal degradation of this compound, drawing from available scientific literature. It covers key physical properties, detailed experimental protocols for thermal analysis, and a discussion of its degradation pathways.

Physicochemical Properties of Chlorobutanol

Chlorobutanol (1,1,1-trichloro-2-methyl-2-propanol) is a volatile, white crystalline solid with a characteristic camphor-like odor.[1][2] It can exist in both anhydrous and hemihydrate forms. The key physical properties of both forms are summarized in Table 1 for easy comparison. The hemihydrate form contains approximately one-half molecule of water of hydration.[3]

| Property | This compound | Anhydrous Chlorobutanol | Reference(s) |

| Molecular Formula | C₄H₇Cl₃O · ½H₂O | C₄H₇Cl₃O | [4] |

| Molecular Weight | ~186.47 g/mol | ~177.46 g/mol | [2] |

| Melting Point | 76-78 °C | 95-97 °C | [5] |

| Boiling Point | 167 °C | 167 °C | [1][5] |

| Sublimation | Readily sublimes | Readily sublimes | [2][5] |

Thermal Degradation Profile

Detailed quantitative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) specifically for this compound is not extensively available in the public domain. However, based on general knowledge of hydrated compounds and the known properties of chlorobutanol, a stepwise degradation process can be anticipated.

Upon heating, this compound is expected to first undergo dehydration, releasing its water molecule. This would be observed as an initial weight loss in a TGA thermogram and an endothermic event in a DSC curve, likely preceding the melting of the anhydrous form.

Following dehydration and melting, the anhydrous chlorobutanol will undergo thermal decomposition. When heated to decomposition, it is known to emit toxic fumes of hydrogen chloride (HCl).[6] The degradation in aqueous solutions is well-documented to be catalyzed by hydroxide ions, leading to the formation of acidic degradation products.[7] This suggests that the solid-state thermal decomposition may also proceed via pathways that result in the release of HCl and other acidic species.

Experimental Protocols for Thermal Analysis

To investigate the thermal degradation profile of this compound, standardized experimental protocols for TGA and DSC are recommended. These methodologies are crucial for obtaining reliable and reproducible data.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound powder into a clean, inert TGA pan (e.g., alumina or platinum).

-

Atmosphere: Purge the furnace with a dry, inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Heating Program:

-

Equilibrate the sample at a low temperature (e.g., 30 °C).

-

Heat the sample at a linear heating rate (e.g., 10 °C/min) to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).

-

-

Data Analysis: Record the mass loss as a function of temperature. The resulting TGA curve can be used to determine the onset of degradation, temperatures of maximum degradation rate (from the derivative of the TGA curve, DTG), and the percentage of mass loss at different stages.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. A pierced lid may be used if the evolution of volatiles is expected to cause a pressure buildup.

-

Reference: An empty, hermetically sealed aluminum pan.

-

Atmosphere: Purge the DSC cell with a dry, inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

-

Heating Program:

-

Equilibrate the sample at a low temperature (e.g., 30 °C).

-

Heat the sample at a linear heating rate (e.g., 10 °C/min) to a final temperature beyond its decomposition point.

-

-

Data Analysis: Record the heat flow as a function of temperature. The resulting DSC thermogram will show endothermic or exothermic peaks corresponding to thermal events.

Degradation Pathway and Experimental Workflow

The primary documented degradation pathway for chlorobutanol, particularly in aqueous media, is through hydroxide-catalyzed hydrolysis. This process is relevant to its stability in formulations. The solid-state thermal decomposition is expected to follow a more complex pathway, though likely also involving the elimination of HCl.

Below are diagrams illustrating the known aqueous degradation pathway and a general experimental workflow for characterizing the thermal stability of a pharmaceutical compound like this compound.

Caption: Hydroxide-catalyzed degradation of chlorobutanol in aqueous solution.

Caption: General workflow for thermal analysis of this compound.

Conclusion

Understanding the thermal degradation profile of this compound is essential for the development of stable and safe pharmaceutical products. While specific quantitative TGA and DSC data are limited in publicly accessible literature, the established physical properties and knowledge of its degradation in aqueous solutions provide a solid foundation for its thermal characterization. The experimental protocols outlined in this guide offer a systematic approach for researchers to determine the precise thermal behavior of this compound. Further studies employing these techniques are warranted to generate a more complete and quantitative understanding of its solid-state thermal stability.

References

- 1. Chlorobutanol - Wikipedia [en.wikipedia.org]

- 2. athenstaedt â Chemicals â Chlorobutanol [athenstaedt.de]

- 3. athenstaedt.de [athenstaedt.de]

- 4. This compound - Analytica Chemie [analyticachemie.in]

- 5. phexcom.com [phexcom.com]

- 6. Chlorobutanol | C4H7Cl3O | CID 5977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Hemihydrate Form of Chlorobutanol in Solid-State Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solid-state chemistry of chlorobutanol hemihydrate. It is designed to be a valuable resource for researchers, scientists, and drug development professionals working with this compound. This guide covers the synthesis, physicochemical properties, and detailed analytical methodologies for the characterization of this compound, with a comparative look at its anhydrous form.

Introduction to Chlorobutanol and its Hemihydrate Form

Chlorobutanol (1,1,1-trichloro-2-methyl-2-propanol) is a versatile organic compound utilized as a preservative in pharmaceutical formulations, particularly in injectable and ophthalmic preparations, owing to its bacteriostatic and fungistatic properties.[1] It can also function as a plasticizer and has seen use as a mild sedative and local anesthetic.[2]

In the solid state, chlorobutanol can exist in two primary forms: an anhydrous form and a hemihydrate form. The hemihydrate contains one molecule of water for every two molecules of chlorobutanol.[3] The presence of water within the crystal lattice significantly influences the physicochemical properties of the material, including its melting point, solubility, and stability.[2] Understanding and controlling the solid-state form of chlorobutanol is therefore critical in drug development and formulation to ensure product quality, stability, and performance.

Physicochemical Properties

The differentiation between the anhydrous and hemihydrate forms of chlorobutanol is crucial for formulation development and stability studies. The key physicochemical properties are summarized in the tables below.

Table 1: General Physicochemical Properties of Chlorobutanol Forms

| Property | This compound | Chlorobutanol Anhydrous | Reference(s) |

| Molecular Formula | C₄H₇Cl₃O · ½H₂O | C₄H₇Cl₃O | [3] |

| Molecular Weight | ~186.47 g/mol | ~177.46 g/mol | [2] |

| Appearance | White or almost white, crystalline powder or colorless crystals | White crystalline substance | [1] |

| Odor | Camphoraceous | Camphoraceous | [2] |

| Melting Point | ~78 °C | ~97 °C | [2] |

Table 2: Solubility Profile of Chlorobutanol (General)

| Solvent | Solubility | Reference(s) |

| Water | Slightly soluble | [1] |

| Ethanol (96%) | Very soluble | [1] |

| Glycerol (85%) | Soluble | [1] |

| Chloroform | Freely soluble | [2] |

| Ether | Very soluble | [2] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and solid-state characterization of this compound.

Synthesis of this compound

Chlorobutanol is synthesized via the nucleophilic addition of chloroform to acetone in the presence of a strong base, such as potassium or sodium hydroxide.[4] The hemihydrate form is typically obtained when the reaction is worked up in the presence of water.

dot

Materials:

-

Acetone

-

Chloroform

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Ethanol (optional, for dissolving the base)

-

Ice

-

Deionized water

Equipment:

-

Round-bottom flask or conical flask

-

Magnetic stirrer and stir bar

-

Dropping funnel (if adding base solution)

-

Ice bath

-

Büchner funnel and filter paper

-

Vacuum flask

-

Vacuum desiccator

-

Rotary evaporator (optional)

Procedure:

-

In a flask, combine acetone and chloroform. The molar ratio of acetone to chloroform can be varied, with an excess of acetone often used.[5]

-

Cool the mixture in an ice bath with continuous stirring.

-

Slowly add powdered potassium hydroxide or a solution of potassium hydroxide in ethanol to the cooled mixture. The addition should be controlled to maintain a low reaction temperature.

-

Continue stirring the reaction mixture in the ice bath for a specified period, typically 1-2 hours.

-

After the reaction is complete, filter the mixture to remove the precipitated potassium chloride.

-

The filtrate is then concentrated, for example, using a rotary evaporator, to remove excess acetone and ethanol.

-

The resulting residue is then treated with ice-cold water to precipitate the this compound as a white crystalline solid.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold water.

-

Dry the crystals under vacuum in a desiccator to obtain the final product.

Solid-State Characterization

A comprehensive solid-state characterization is essential to confirm the formation of the hemihydrate and to understand its physical properties.

dot

PXRD is a primary technique for identifying the crystalline form of a pharmaceutical solid. The diffraction pattern is unique to a specific crystal lattice.

Experimental Protocol:

-

Sample Preparation: A small amount of the this compound powder is gently packed into a sample holder.

-

Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source is typically used.

-

Data Collection:

-

2θ Range: 5° to 40°

-

Step Size: 0.02°

-

Scan Speed: 2°/minute

-

-

Data Analysis: The resulting diffractogram is compared with reference patterns for the anhydrous and hemihydrate forms to confirm the phase identity. The absence of peaks corresponding to the anhydrous form indicates the purity of the hemihydrate.

DSC and TGA provide information about the thermal transitions and stability of the material. For a hydrate, these techniques are crucial for observing dehydration and melting events.

Experimental Protocol (DSC):

-

Sample Preparation: 3-5 mg of the sample is accurately weighed into an aluminum pan, which is then hermetically sealed.

-

Instrumentation: A calibrated differential scanning calorimeter.

-

Method:

-

Temperature Range: 25 °C to 120 °C

-

Heating Rate: 10 °C/minute

-

Purge Gas: Nitrogen at a flow rate of 50 mL/minute

-

-

Data Analysis: The DSC thermogram of the hemihydrate will show a characteristic endothermic event corresponding to the dehydration, followed by the melting of the resulting anhydrous form at a higher temperature. The melting point of the hemihydrate itself is observed around 78°C.[2]

Experimental Protocol (TGA):

-

Sample Preparation: 5-10 mg of the sample is placed in an open TGA pan.

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Method:

-

Temperature Range: 25 °C to 200 °C

-

Heating Rate: 10 °C/minute

-

Purge Gas: Nitrogen at a flow rate of 50 mL/minute

-

-

Data Analysis: The TGA curve will show a weight loss corresponding to the loss of water from the hemihydrate. The theoretical weight loss for the hemihydrate is approximately 4.8%. This can be used to confirm the stoichiometry of the hydrate.

Vibrational spectroscopy is used to probe the molecular structure and hydrogen bonding within the crystal lattice. The presence of water in the hemihydrate will give rise to characteristic vibrational bands.

Experimental Protocol (FTIR):

-

Sample Preparation: A small amount of the sample is mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat powder.

-

Instrumentation: A Fourier-transform infrared spectrometer.

-

Data Collection:

-

Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Scans: 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis: The FTIR spectrum of the hemihydrate will show a broad absorption band in the O-H stretching region (around 3400 cm⁻¹) due to the water of hydration, which is absent or significantly different in the anhydrous form.[6]

Experimental Protocol (Raman):

-

Sample Preparation: A small amount of the powder is placed on a microscope slide or in a capillary tube.

-

Instrumentation: A Raman spectrometer with a laser excitation source (e.g., 785 nm).

-

Data Collection:

-

Spectral Range: 3500 cm⁻¹ to 200 cm⁻¹

-

Laser Power: Optimized to avoid sample degradation.

-

Acquisition Time: Multiple accumulations are averaged to obtain a good quality spectrum.

-

-

Data Analysis: The Raman spectrum provides complementary information to the FTIR spectrum. Changes in the vibrational modes of the chlorobutanol molecule and the presence of water-related bands can be observed.

Solid-State Stability

The stability of the hemihydrate form is a critical parameter, as changes in humidity and temperature can lead to dehydration or conversion to the anhydrous form. Stability studies are conducted according to ICH guidelines.[7][8][9][10]

dot

Protocol Outline:

-

Sample Packaging: Store the this compound in containers that mimic the proposed commercial packaging.

-

Storage Conditions: Place the samples in controlled environment chambers at long-term (e.g., 25 °C/60% RH) and accelerated (e.g., 40 °C/75% RH) conditions.

-

Testing Time Points: Pull samples at predetermined time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).

-

Analytical Testing: At each time point, analyze the samples using the solid-state characterization techniques described in section 3.2 to monitor for any changes in the crystal form. Additionally, a stability-indicating HPLC method should be used to assess chemical purity and degradation products.

-

Data Evaluation: Evaluate the data to determine if any significant changes have occurred. A significant change would include a change in the solid form or a failure to meet the chemical purity specification. Based on this data, appropriate storage conditions and a re-test period or shelf life can be established.

Conclusion

The hemihydrate form of chlorobutanol is a distinct solid-state entity with unique physicochemical properties compared to its anhydrous counterpart. A thorough understanding and characterization of this form are paramount for the development of stable and effective pharmaceutical products. This guide has provided a detailed overview of the synthesis, characterization, and stability assessment of this compound, offering a valuable resource for professionals in the pharmaceutical sciences. The application of the described experimental protocols will enable robust control over the solid-state properties of this important pharmaceutical excipient.

References

- 1. zenodo.org [zenodo.org]

- 2. Chlorobutanol [drugfuture.com]

- 3. This compound | C8H16Cl6O3 | CID 5284505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Chlorobutanol - Wikipedia [en.wikipedia.org]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. A study of the molecular structure and vibrational spectra of 1,3-dichloro-2-propanol and 1,1,1-trichloro-2-methyl-2-propanol (chlorobutanol) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. database.ich.org [database.ich.org]

- 8. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 9. snscourseware.org [snscourseware.org]

- 10. Ich guideline for stability testing | PPTX [slideshare.net]

A Technical Guide to the Spectral Analysis of Chlorobutanol Hemihydrate via FTIR and NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the spectral analysis of Chlorobutanol Hemihydrate, a compound utilized in pharmaceutical formulations as a preservative due to its antibacterial and antifungal properties.[1][2] The structural integrity and purity of this compound are critical for its efficacy and safety, making robust analytical techniques essential. This document details the application of Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy for the comprehensive characterization and identification of this compound.

Molecular Structure and Properties

This compound is the hydrated form of 1,1,1-trichloro-2-methyl-2-propanol.[3] Its chemical structure consists of a tertiary alcohol with a trichloromethyl group, which contributes to its stability and antimicrobial activity.[1] The "hemihydrate" designation indicates the presence of one molecule of water for every two molecules of chlorobutanol.[3][4]

-

Molecular Weight : Approximately 372.91 g/mol [2]

-

Appearance : A white or almost white crystalline powder or colorless crystals.[3]

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[6] The resulting spectrum provides a unique molecular "fingerprint."

Experimental Protocol: FTIR Analysis

A standard protocol for analyzing a solid sample like this compound using the mull technique is as follows.

-

Sample Preparation :

-

Place approximately 10-15 mg of the this compound sample onto an agate mortar.

-

Add 1-2 drops of a mulling agent (e.g., Nujol - mineral oil).

-

Grind the sample and mulling agent together with a pestle for 3-5 minutes until a smooth, uniform paste is formed.

-

-

Sample Application :

-

Transfer a small amount of the mull onto one salt plate (e.g., KBr or NaCl).

-

Place a second salt plate on top and gently rotate to spread the mull into a thin, even film. Ensure no air bubbles are trapped.

-

-

Data Acquisition :

-

Place the salt plates into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the clean, empty sample chamber to subtract atmospheric interference (H₂O, CO₂).

-

Acquire the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

-

Data Processing :

-

Perform a baseline correction and normalize the spectrum as needed.

-

Identify and label the wavenumbers of significant absorption peaks.

-

Data Interpretation and Summary

The FTIR spectrum of this compound is characterized by several key absorption bands corresponding to its functional groups. A broad and very intense band observed around 3400 cm⁻¹ is indicative of strong intermolecular hydrogen bonding, attributed to the O-H groups of the alcohol and the water of hydration.[7]

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Intensity |

| ~3400 | O-H Stretch (H-bonded) | Alcohol (-OH) & Water (H₂O) | Broad, Strong |

| 2990 - 2850 | C-H Stretch | Methyl (-CH₃) | Medium |

| ~1460 & ~1380 | C-H Bend (Asymmetric & Symmetric) | Methyl (-CH₃) | Medium |

| ~1200 | C-O Stretch | Tertiary Alcohol | Strong |

| 800 - 600 | C-Cl Stretch | Trichloromethyl (-CCl₃) | Strong |

Table 1: Characteristic FTIR Absorption Bands for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic structure of a molecule by observing the magnetic properties of atomic nuclei. ¹H NMR elucidates the hydrogen environments, while ¹³C NMR identifies the different carbon environments within the molecule.

Experimental Protocol: NMR Analysis

-

Sample Preparation :

-

Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆).

-

Add a small amount of an internal standard, such as Tetramethylsilane (TMS), if quantitative analysis is required.

-

Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved.

-

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

-

Data Processing :

-

Fourier transform the raw data (FID).

-

Phase the resulting spectrum and perform a baseline correction.

-

Calibrate the chemical shift scale by setting the TMS peak to 0 ppm or using the residual solvent peak as a secondary reference.

-

Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

-

Data Interpretation and Summary

The NMR spectra provide unambiguous confirmation of the Chlorobutanol structure.

¹H NMR Spectrum: Due to the molecular symmetry, the two methyl groups are chemically equivalent, resulting in a single signal. The hydroxyl proton also appears as a distinct signal.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.8 | Singlet | 6H | Two -CH₃ groups |

| Variable (~2.5 - 4.0) | Singlet | 2H | -OH and H₂O protons |

Table 2: Predicted ¹H NMR Spectral Data for this compound. (Note: The chemical shift of the -OH and water protons can vary and may appear as a single, broader peak due to chemical exchange.)

¹³C NMR Spectrum: The molecule contains three distinct carbon environments, leading to three signals in the proton-decoupled spectrum.

| Chemical Shift (δ, ppm) | Assignment |

| ~28 | Two equivalent methyl carbons (-CH₃) |

| ~72 | Quaternary carbon bearing the -OH group |

| ~103 | Quaternary carbon bearing the -CCl₃ group |

Table 3: Predicted ¹³C NMR Spectral Data for this compound.

Visualization of Analytical Workflows

The following diagrams illustrate the experimental and logical workflows for the spectral analysis of this compound.

Caption: A flowchart of the experimental procedures for FTIR and NMR analysis.

Caption: A diagram illustrating how spectral data leads to structural confirmation.

Conclusion

FTIR and NMR spectroscopy are indispensable, complementary techniques for the structural elucidation and quality control of this compound. FTIR provides rapid confirmation of key functional groups, particularly the hydroxyl and trichloromethyl moieties, while ¹H and ¹³C NMR deliver precise information on the molecular backbone and symmetry. Together, these methods provide a robust analytical framework to ensure the identity and integrity of this compound in pharmaceutical applications, aligning with the stringent requirements of drug development and manufacturing.

References

- 1. Chlorobutanol | C4H7Cl3O | CID 5977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. drugfuture.com [drugfuture.com]

- 4. 三氯叔丁醇 Pharmaceutical Secondary Standard; Certified Reference Material | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | C8H16Cl6O3 | CID 5284505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ejournal.upi.edu [ejournal.upi.edu]

- 7. A study of the molecular structure and vibrational spectra of 1,3-dichloro-2-propanol and 1,1,1-trichloro-2-methyl-2-propanol (chlorobutanol) - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

An HPLC Method for the Quantification of Chlorobutanol Hemihydrate

This document outlines a detailed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. This compound is widely utilized as a preservative in pharmaceutical formulations, particularly in ophthalmic preparations.[1] Accurate quantification is crucial for ensuring product quality, stability, and regulatory compliance.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental for method development.

| Property | Value | Reference |

| Chemical Name | 1,1,1-Trichloro-2-methyl-2-propanol hemihydrate | |

| Molecular Formula | C4H7Cl3O · 0.5H2O | [1][2] |

| Molecular Weight | 186.46 g/mol | [1][3] |

| Appearance | Colorless or white crystals or a white crystalline powder with a camphoraceous odor.[1][4] | [1][4] |

| Solubility | Slightly soluble in water; very soluble in ethanol and ether; soluble in glycerol.[1][4] | [1][4] |

| UV Detection | UV absorption is typically performed at low wavelengths, such as 210 nm.[5][6] | [5][6] |

Recommended HPLC Instrumentation and Chromatographic Conditions

This method employs reverse-phase HPLC for the separation and quantification of this compound.

| Parameter | Specification |

| HPLC System | Quaternary or Binary HPLC Pump, Autosampler, Column Oven, UV/Vis or PDA Detector |

| Column | C18, 250 mm x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse XDB C18) |

| Mobile Phase | Isocratic: Methanol and Water (50:50, v/v).[5] Alternative Gradient: 15 mM Phosphate Buffer (pH 3.0) and Methanol.[6][7] |

| Flow Rate | 0.6 - 1.0 mL/min |

| Column Temperature | 30 - 40°C[6][7][8] |

| Detection Wavelength | 210 nm[5][6] |

| Injection Volume | 20 µL |

| Run Time | Approximately 10 minutes (Isocratic) |

Experimental Protocols

The following protocols provide a step-by-step guide for sample and standard preparation and analysis.

3.1. Preparation of Standard Solutions

-

Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Sonicate for 5 minutes to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations ranging from approximately 1 µg/mL to 50 µg/mL. These will be used to construct the calibration curve.

3.2. Sample Preparation

The sample preparation method will vary depending on the matrix.

-

Aqueous Solutions (e.g., Ophthalmic Drops):

-

Accurately transfer a known volume or weight of the sample, expected to contain a suitable amount of this compound, into a volumetric flask.

-

Dilute to volume with the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

-

-

Ointments:

-

Accurately weigh approximately 1 g of the ointment into a 50 mL centrifuge tube.[9]

-

Add 25 mL of a suitable organic solvent in which Chlorobutanol is soluble but the ointment base is not (e.g., hexane).[9]

-

Vortex for 5 minutes to disperse the ointment.

-

Perform a liquid-liquid extraction by adding 15 mL of a methanol:water (75:25) mixture and vortexing for 10 minutes.[9]

-

Centrifuge at 4000 rpm for 10 minutes to separate the layers.

-

Carefully collect the lower (methanol:water) layer containing the Chlorobutanol.

-

Repeat the extraction twice more with fresh 15 mL portions of the methanol:water mixture.[9]

-

Combine the extracts and, if necessary, dilute with the mobile phase to a concentration within the calibration range.

-

Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

-

3.3. Analysis Workflow

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the prepared standard solutions in increasing order of concentration.

-

Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration. A linear regression analysis should yield a correlation coefficient (r²) of ≥ 0.999.

-

Inject the prepared sample solutions.

-

Determine the peak area of this compound in the sample chromatogram.

-

Calculate the concentration of this compound in the sample using the equation from the linear regression of the calibration curve.

Method Validation Summary

A comprehensive validation should be performed according to ICH guidelines to ensure the method is suitable for its intended purpose.

| Validation Parameter | Typical Acceptance Criteria |

| Specificity | The peak for this compound should be well-resolved from other components and excipients. |

| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified concentration range.[7] |

| Accuracy (Recovery) | 98.0% to 102.0% recovery of spiked analyte. |

| Precision (RSD) | Repeatability (Intra-day): RSD ≤ 2.0%. Intermediate Precision (Inter-day): RSD ≤ 2.0%. |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. (Example: 0.86 µg/mL)[7] |

| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1. |

| Robustness | The method should remain unaffected by small, deliberate variations in chromatographic parameters (e.g., pH, flow rate, column temperature). |

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound.

Caption: Workflow for HPLC quantification of this compound.

References

- 1. athenstaedt.de [athenstaedt.de]

- 2. britiscientific.com [britiscientific.com]

- 3. Chlorobutanol [drugfuture.com]

- 4. This compound EP/BP – High-Quality Pharmaceutical Grade Preservative [novainternational.net]

- 5. Analysis of chlorobutanol in ophthalmic ointments and aqueous solutions by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Development of Spectrophotometric and Validated Stability- Indicating RP-HPLC Methods for Simultaneous Determination of Ephedrine HCL, Naphazoline HCL, Antazoline HCL, and Chlorobutanol in Pharmaceutical Pomade Form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Development of Spectrophotometric and Validated Stability- Indicating RP-HPLC Methods for Simultaneous Determination of Ephedrine HCL, Naphazoline HCL, Antazoline HCL, and Chlorobutanol in Pharmaceutical Pomade Form | Bentham Science [eurekaselect.com]

- 8. veterinarypharmacon.com [veterinarypharmacon.com]

- 9. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

Application Note: Quantitative Analysis of Chlorobutanol Hemihydrate in Human Plasma and Urine by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Chlorobutanol Hemihydrate in biological matrices, specifically human plasma and urine. The protocol outlines procedures for sample preparation using protein precipitation for plasma and liquid-liquid extraction for urine. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is intended for researchers, scientists, and drug development professionals requiring a robust analytical procedure for pharmacokinetic studies or other research applications involving chlorobutanol. The described methodology is a proposed starting point and requires full validation according to regulatory guidelines before implementation in a regulated environment.

Introduction

Chlorobutanol (1,1,1-trichloro-2-methyl-2-propanol) is a pharmaceutical preservative, sedative, and hypnotic agent.[1] As a small, neutral, and halogenated molecule, its accurate quantification in complex biological matrices is crucial for understanding its pharmacokinetic and pharmacodynamic properties. LC-MS/MS offers high sensitivity and selectivity, making it the ideal analytical technique for this purpose. This document provides a detailed protocol for the analysis of this compound in human plasma and urine.

Experimental

Materials and Reagents

-

This compound certified reference material

-

Chlorobutanol-d9 (proposed internal standard, IS)

-

LC-MS/MS grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Human plasma and urine (drug-free)

-

Ethyl acetate (HPLC grade)

Standard and Quality Control Sample Preparation

Stock solutions of this compound and the internal standard (IS) are prepared in methanol. Working standard solutions are prepared by serially diluting the stock solution with a 50:50 mixture of methanol and water. Calibration standards and quality control (QC) samples are prepared by spiking the appropriate working standard solutions into blank human plasma or urine.

Sample Preparation

Human Plasma: Protein Precipitation

-

To 100 µL of plasma sample, standard, or QC, add 300 µL of cold acetonitrile containing the internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Human Urine: Liquid-Liquid Extraction (LLE)

-

To 200 µL of urine sample, standard, or QC, add the internal standard.

-

Add 600 µL of ethyl acetate.

-

Vortex for 2 minutes.

-

Centrifuge at 3,000 x g for 5 minutes to separate the layers.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in methanol

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Gradient: